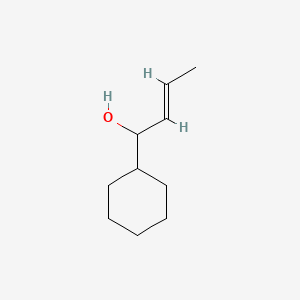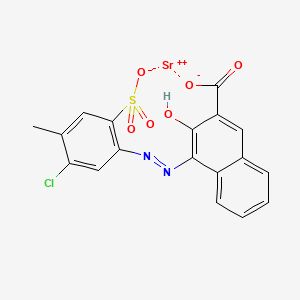![molecular formula C₂₄H₂₇D₃N₂O₄ B1144680 (6R)-6-Ethyl-1,4-bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-3,3,6-d3 CAS No. 1246496-66-1](/img/no-structure.png)
(6R)-6-Ethyl-1,4-bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-3,3,6-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound and related analogs typically involves complex organic synthesis techniques, focusing on constructing the piperazine backbone and introducing specific substituents like ethyl and methoxyphenyl groups at designated positions. Studies such as those by Hsin et al. (2008) and Matecka et al. (1997) provide insight into the synthesis strategies for piperazine derivatives, emphasizing the role of substituents in affecting the compound's affinity for biological targets, like dopamine and serotonin transporters. These works illustrate the meticulous design and execution required to synthesize compounds with precise structural features (Hsin et al., 2008) (Matecka et al., 1997).
Molecular Structure Analysis
The molecular structure of "(6R)-6-Ethyl-1,4-bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-3,3,6-d3" is characterized by its stereochemistry and the spatial arrangement of its substituents, which are crucial for its chemical properties and interactions. Research by Zhang et al. (2007) on similar piperazinediones highlights the importance of conformational analysis in understanding the molecule's behavior and reactivity. The specific arrangement of ethyl and methoxyphenyl groups influences the molecule's overall shape and electronic distribution, impacting its chemical reactivity and potential biological interactions (Zhang et al., 2007).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including substitutions, cyclizations, and transformations into different functional groups, which can alter their chemical and biological properties. The presence of methoxyphenyl and ethyl groups in the compound's structure can influence its reactivity towards nucleophiles and electrophiles, as well as its participation in hydrogen bonding and other non-covalent interactions. Studies like those by Polaske et al. (2009) demonstrate how modifications in the piperazine core can lead to significant changes in molecular behavior and properties, offering insights into the chemical versatility of these compounds (Polaske et al., 2009).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The compound shows promise in the field of organic chemistry, particularly in the synthesis and characterization of various derivatives. For example, a study by Mohanraj and Ponnuswamy (2018) focuses on the synthesis, characterization, stereochemistry, and biological investigation of N-acyl-t-3-ethyl-r-2, c-6-bis(4-methoxyphenyl)piperidin-4-ones, highlighting the compound's versatility in chemical synthesis (Mohanraj & Ponnuswamy, 2018).
Biological Activities and Drug Development
- The compound's derivatives have been studied for their biological activities, which could lead to potential applications in drug development. For instance, Hsin et al. (2008) explored the design and synthesis of various substituted analogs of this compound, evaluating their affinity for dopamine and serotonin transporters. This indicates potential applications in developing therapeutic agents for conditions related to these neurotransmitters (Hsin et al., 2008).
Applications in Neuroscience
- Some derivatives of this compound have been researched for their potential in treating neurological conditions. Hsin et al. (2003) synthesized optically pure phenyl- and non-phenyl-substituted derivatives, investigating their binding affinity for the dopamine transporter. These findings suggest possible applications in developing treatments for cocaine abuse and other dopamine-related disorders (Hsin et al., 2003).
DNA Binding Studies
- Additionally, this compound and its derivatives have been used in DNA binding studies, which can be crucial in understanding genetic interactions and drug development processes. The study by Mohanraj and Ponnuswamy (2018) also includes DNA binding studies using Calf Thymus DNA, demonstrating the compound's utility in molecular biology research (Mohanraj & Ponnuswamy, 2018).
Crystallography and Structural Analysis
- The structural analysis of this compound's derivatives offers insights into their molecular configuration and potential applications in crystallography. For instance, the work of Zhang et al. (2007) on the synthesis and structural characterization of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione emphasizes the compound's role in crystal structure studies (Zhang et al., 2007).
Safety And Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (6R)-6-Ethyl-1,4-bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-3,3,6-d3 involves the condensation of two molecules of (S)-4-methoxyphenylethylamine with ethyl acetoacetate, followed by cyclization with phosgene to form the corresponding isocyanate. This isocyanate is then reacted with deuterated piperazine to form the final product.", "Starting Materials": [ "(S)-4-methoxyphenylethylamine", "Ethyl acetoacetate", "Phosgene", "Deuterated piperazine" ], "Reaction": [ "Step 1: Condensation of (S)-4-methoxyphenylethylamine with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the corresponding enamine.", "Step 2: Addition of a second molecule of (S)-4-methoxyphenylethylamine to the enamine, followed by heating to promote cyclization and formation of the corresponding pyrazine derivative.", "Step 3: Treatment of the pyrazine derivative with phosgene to form the corresponding isocyanate.", "Step 4: Reaction of the isocyanate with deuterated piperazine to form the final product, (6R)-6-Ethyl-1,4-bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-3,3,6-d3." ] } | |
CAS-Nummer |
1246496-66-1 |
Produktname |
(6R)-6-Ethyl-1,4-bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-3,3,6-d3 |
Molekularformel |
C₂₄H₂₇D₃N₂O₄ |
Molekulargewicht |
413.52 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1144599.png)



![N-[2-(Trifluoroacetyl)-4-chlorophenyl]-2-bromoacetamide](/img/structure/B1144612.png)